

# A Technical Guide to Fmoc-3-Abz-OH: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: *Fmoc-3-Abz-OH*

Cat. No.: *B557917*

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This guide provides a detailed overview of N- $\alpha$ -Fmoc-3-aminobenzoic acid (**Fmoc-3-Abz-OH**), a key reagent for researchers, chemists, and professionals in drug development and peptide synthesis. It covers the molecule's chemical structure, physicochemical properties, and its primary application in solid-phase peptide synthesis.

## Core Compound Properties

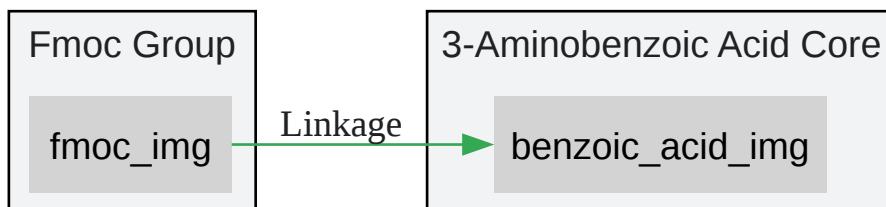
**Fmoc-3-Abz-OH** is an amino acid derivative where the amino group of 3-aminobenzoic acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to its utility in chemical synthesis, as it is stable under various conditions but can be selectively removed with a mild base.

A summary of its key quantitative data is presented below.

Property	Value	References
Molecular Formula	C <sub>22</sub> H <sub>17</sub> NO <sub>4</sub>	[1][2][3]
Molecular Weight	359.37 g/mol	[3][4]
359.38 g/mol	[5]	
359.39 g/mol	[6]	
359.4 g/mol	[1][2]	
CAS Number	185116-42-1	[1][3][6]
Appearance	White powder	[1][4]
Melting Point	222 - 228 °C	[1]
Purity	≥97% (HPLC)	[1]

## Chemical Structure

The structure of **Fmoc-3-Abz-OH** consists of a central benzoic acid ring substituted at the 3-position with an amine. This amine is linked to the Fmoc protecting group via a carbamate linkage.



Chemical Structure of Fmoc-3-Abz-OH

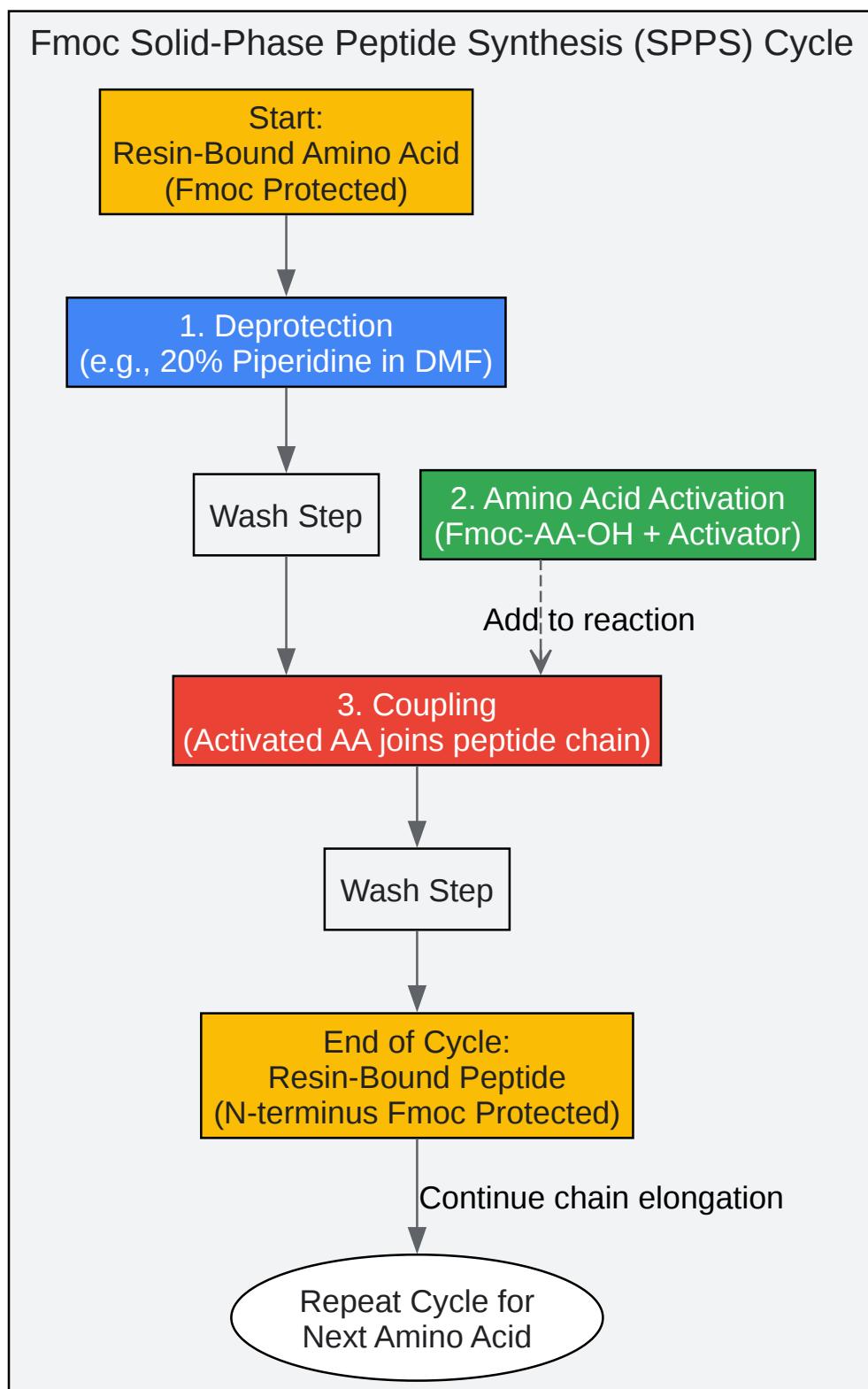
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Conceptual linkage of Fmoc group to the 3-aminobenzoic acid core.

## Experimental Protocol: Application in Peptide Synthesis

**Fmoc-3-Abz-OH** is a critical building block in Fmoc solid-phase peptide synthesis (SPPS).<sup>[3][4]</sup> This methodology allows for the efficient assembly of custom peptide chains on a solid resin support. The general workflow involves a repeated cycle of deprotection, activation, and coupling steps.

The diagram below illustrates the logical flow of a single coupling cycle in Fmoc-SPPS.



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Workflow diagram of a typical Fmoc-SPPS cycle.

Methodology for a single coupling cycle using **Fmoc-3-Abz-OH**:

- Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide resin) to which the first amino acid is already attached and its N-terminal Fmoc group has been removed.
- **Fmoc-3-Abz-OH** Activation: In a separate vessel, dissolve **Fmoc-3-Abz-OH** and an activating agent (e.g., HBTU/HOBt or HATU) in a suitable solvent like N,N-Dimethylformamide (DMF). Add a base such as N,N-Diisopropylethylamine (DIPEA) to initiate the activation process, forming an active ester.
- Coupling Reaction: Introduce the activated **Fmoc-3-Abz-OH** solution to the reaction vessel containing the deprotected, resin-bound peptide chain. Allow the mixture to react for 1-2 hours at room temperature to ensure complete coupling.
- Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove any unreacted reagents and by-products.
- Fmoc Deprotection: To prepare for the next coupling cycle, remove the Fmoc group from the newly added 3-Abz residue. This is achieved by treating the resin with a 20% solution of piperidine in DMF for approximately 10-20 minutes.
- Final Wash: Wash the resin again with DMF to remove residual piperidine and the Fmoc-adduct, yielding a resin-bound peptide with a free N-terminal amine, ready for the next amino acid addition.

This cycle is repeated until the desired peptide sequence is synthesized. The use of **Fmoc-3-Abz-OH** in this process incorporates a rigid, aromatic spacer into the peptide backbone, which can be useful for designing specific secondary structures or for use as a fluorescent probe scaffold.

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